molecular formula C22H22N4O3S B2518018 3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile CAS No. 492436-50-7

3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile

Cat. No. B2518018
CAS RN: 492436-50-7
M. Wt: 422.5
InChI Key: LFCXGCRJLFPHJD-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile" is a complex organic molecule that appears to be related to a class of compounds with potential pharmacological applications. The papers provided discuss various derivatives of piperazine and their synthesis, structural characterization, and potential as therapeutic agents, which may offer insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from basic building blocks like 2-acetylfuran, aromatic aldehydes, and hydroxylamine hydrochloride. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives involves Claisen Schmidt condensation followed by cyclization and Mannich’s reaction . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, with the appropriate selection of starting materials and reaction conditions to introduce the thiazol and methoxyphenyl functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR (both ^1H and ^13C), and mass spectrometry . Quantum chemical calculations, including DFT methods, have been used to predict energy, geometrical structure, and vibrational wavenumbers, providing a comprehensive understanding of the molecular properties . These techniques could be applied to the compound to determine its structure and confirm the success of the synthesis.

Chemical Reactions Analysis

The compounds discussed in the papers are likely to undergo chemical reactions typical for their functional groups. For example, the oxazole and piperazine rings may participate in nucleophilic substitution reactions, while the furan ring might be involved in electrophilic aromatic substitution . The presence of a nitrile group in the compound suggests potential for further functionalization, such as hydrolysis to carboxylic acids or reaction with amines to form amides.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, can be inferred from their chemical structure and functional groups. The presence of methoxy and furan rings suggests potential for moderate lipophilicity, which could affect their pharmacokinetic properties . The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, have been studied using quantum chemical calculations, which can provide insights into the reactivity and interaction of the compound with biological targets .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

A variety of chemical synthesis methods and structural analysis techniques have been employed to create and characterize compounds structurally related to 3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile. These compounds often involve complex synthetic pathways, starting from basic chemical units like 2-acetylfuran and undergoing a series of reactions, including Claisen Schmidt condensation, Mannich’s reaction, and cyclization with various reagents. The structures of these compounds are typically confirmed using spectroscopic methods such as IR, 1H NMR, 13C-NMR, and Mass spectrometry (Kumar et al., 2017) (Başoğlu et al., 2013) (Kumara et al., 2017).

Pharmacological and Biological Activities

Compounds related to this compound have been explored for various pharmacological activities. Studies indicate potential antidepressant and antianxiety properties through behavioral tests such as Porsolt’s behavioral despair test and the plus maze method. Additionally, some derivatives have shown significant antimicrobial and anti-arrhythmic activities, as well as interactions with serotonin receptors and transporters (Kumar et al., 2017) (Başoğlu et al., 2013) (Abdel‐Aziz et al., 2009).

Computational and Theoretical Studies

Computational and theoretical studies, such as density functional theory (DFT) calculations and Hirshfeld surface analysis, have been employed to understand the reactive sites and molecular interactions of compounds related to this compound. These studies provide insights into the molecular properties, enhancing our understanding of the compound's potential interactions and stability (Kumara et al., 2017).

Anticancer and Anti-inflammatory Potential

Some derivatives of this compound exhibit significant anticancer and anti-inflammatory activities. The compounds have been tested for their inhibitory effects on cyclooxygenase enzymes and their ability to protect against certain types of cancer cell lines, such as glioblastoma U-87 and breast cancer MDA-MB-231, showcasing their potential as therapeutic agents (Tumosienė et al., 2020) (Chandrappa et al., 2010).

properties

IUPAC Name

3-[4-[(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-28-17-5-3-16(4-6-17)19-8-7-18(29-19)15-20-21(27)24-22(30-20)26-13-11-25(12-14-26)10-2-9-23/h3-8,15H,2,10-14H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCXGCRJLFPHJD-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCN(CC4)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCN(CC4)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.